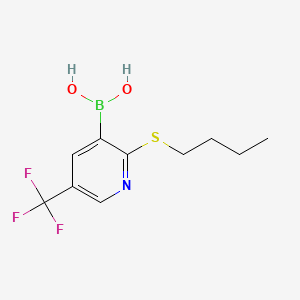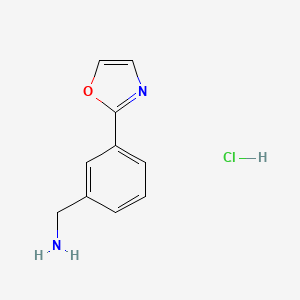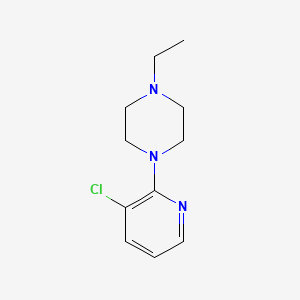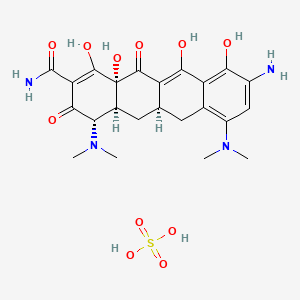
9-Aminominocycline Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Aminominocycline Sulfate is a chemical compound with the molecular formula C23H30N4O11S. It is a derivative of minocycline, a tetracycline antibiotic. This compound is known for its potential in combating antibiotic-resistant bacteria, particularly when used in combination with other antibiotics such as tigecycline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Aminominocycline Sulfate typically involves the nitration of minocycline hydrochloride followed by reduction. The process begins with treating minocycline hydrochloride with a nitrating agent at low temperatures to produce 9-nitrominocycline. This intermediate is then reduced in the presence of a catalyst to yield 9-aminominocycline disulfate .
Industrial Production Methods: In industrial settings, the production of this compound involves controlled addition of an aqueous solution containing 9-aminominocycline disulfate into an organic solvent. This method ensures the formation of the compound in granular form, which is essential for further processing and purification .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Aminominocycline Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: As mentioned in the preparation methods, reduction is a key step in synthesizing this compound from its nitro precursor.
Substitution: This reaction can introduce different functional groups into the compound, enhancing its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon are often used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products Formed: The primary product of these reactions is this compound itself, with potential derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
9-Aminominocycline Sulfate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other tetracycline derivatives.
Biology: The compound is used to study bacterial resistance mechanisms and the efficacy of combination therapies.
Wirkmechanismus
The mechanism of action of 9-Aminominocycline Sulfate involves its ability to disrupt bacterial cell membranes and inhibit biofilm formation. When combined with tigecycline, it enhances the antibiotic’s efficacy by reducing the intracellular ATP levels and accelerating oxidative damage in bacteria. This combination also inhibits the evolution of resistance genes, making it a potent adjuvant in antibacterial therapy .
Vergleich Mit ähnlichen Verbindungen
Minocycline: The parent compound from which 9-Aminominocycline Sulfate is derived.
Tigecycline: A third-generation tetracycline antibiotic often used in combination with this compound.
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties.
Uniqueness: this compound is unique due to its ability to enhance the efficacy of tigecycline against antibiotic-resistant bacteria. Its stability in binding with inactivating enzymes and its role in combination therapies make it a valuable compound in the fight against bacterial resistance .
Eigenschaften
IUPAC Name |
(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7.H2O4S/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;1-5(2,3)4/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);(H2,1,2,3,4)/t8-,10-,16-,23-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPQNMFANKZKNK-KBTHSJHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
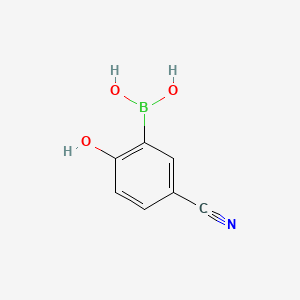
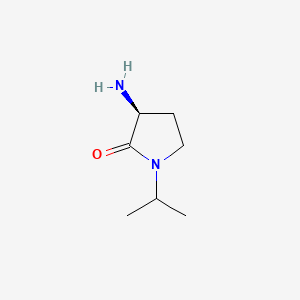
![Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595991.png)
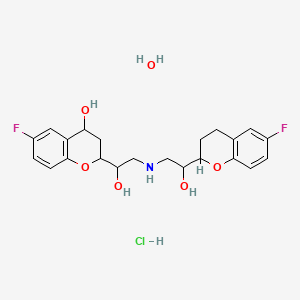
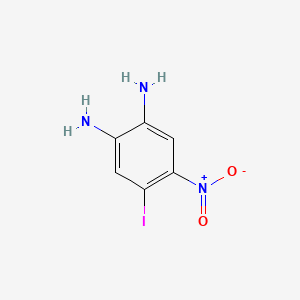
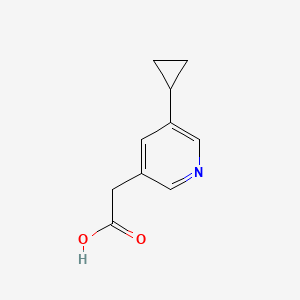
![1H-Pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B595999.png)

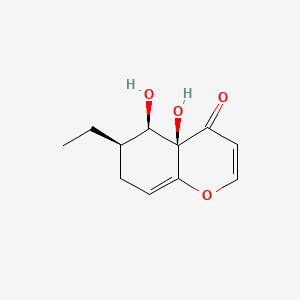
![tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B596002.png)
![3-[3-(Boc-amino)propyl]aniline](/img/structure/B596006.png)
